

# How to resolve issues with Fast Red B salt solubility.

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## Compound of Interest

Compound Name: Fast red B salt

Cat. No.: B1227371

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## Technical Support Center: Fast Red B Salt

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **Fast Red B salt**.

### Frequently Asked Questions (FAQs)

Q1: What is **Fast Red B salt** and what are its primary applications?

**Fast Red B salt** is a diazonium salt used as a chromogen in histological and enzyme histochemical staining.<sup>[1]</sup> Its primary application is the detection of enzyme activity, particularly alkaline and acid phosphatases.<sup>[2][3]</sup> In the presence of the target enzyme, **Fast Red B salt** couples with a hydrolyzed naphthol substrate to form a brilliant red, insoluble azo dye precipitate at the site of enzyme activity.<sup>[2][3]</sup> It is also utilized for demonstrating enterochromaffin in carcinoid tumors.<sup>[1][4]</sup>

Q2: What are the general solubility properties of **Fast Red B salt**?

**Fast Red B salt** is generally characterized by its good solubility in water.<sup>[5][6]</sup> Specific data indicates it is soluble up to 20% in aqueous solutions and 20% in ethanol.<sup>[1]</sup> It is also slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in heated Acetonitrile.<sup>[7]</sup>

Q3: How should **Fast Red B salt** powder and solutions be stored?

The powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, as it is sensitive to light, heat, and moisture.[5][8] Stock solutions should be stored refrigerated at 2-4°C. To maintain stability, avoid repetitive warming and cooling cycles by only warming the amount of reagent needed for immediate use.[2]

Q4: Why is the choice of mounting medium important when using Fast Red B?

The red precipitate formed by the Fast Red B reaction is often soluble in organic solvents like alcohols and xylene.[2] Therefore, it is critical to use an aqueous mounting medium to prevent the colored product from dissolving, which would lead to signal loss and diffusion artifacts.[2]

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Fast Red B salt**.

Property	Value	Source(s)
Common Names	Fast Red Salt B, Azoic Diazo No. 5	[1]
C.I. Number	37125	[1]
Molecular Formula	C17H13N3O9S2	[1][7]
Molecular Weight	467.4 g/mol	[1][4]
Appearance	Yellow to light brown powder/crystal	[1][6]
Aqueous Solubility	20%	[1]
Ethanol Solubility	20%	[1]
Other Solubilities	Slightly soluble in DMSO; Very slightly in heated Acetonitrile	[7]
Storage Temperature	Room Temperature (powder); 2-4°C (solution)	[2][6]

## Troubleshooting Guide

Problem: The **Fast Red B salt** solution appears cloudy or turbid.

- Possible Cause 1: Poor Solubility. The salt may not have fully dissolved.
  - Solution: Ensure the salt is being dissolved in the correct solvent (e.g., deionized water) at the recommended concentration. Gentle warming may assist, but avoid excessive heat which can degrade the salt.[5]
- Possible Cause 2: Degradation. The salt may have degraded due to improper storage or age. Fast Red B is sensitive to heat, light, and moisture.[5]
  - Solution: Discard the solution if it becomes turbid, as this indicates instability.[2] Always use fresh, high-quality reagent and store it properly.[8]
- Possible Cause 3: Contamination. The solvent or container may be contaminated.
  - Solution: Use high-purity water and clean glassware. Prepare fresh solutions.

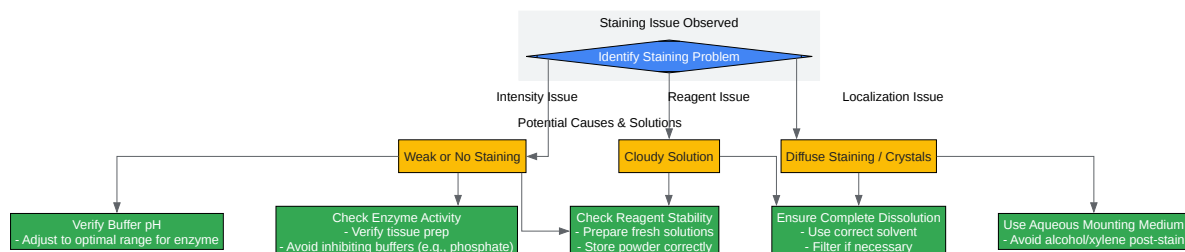
Problem: No staining or very weak staining is observed.

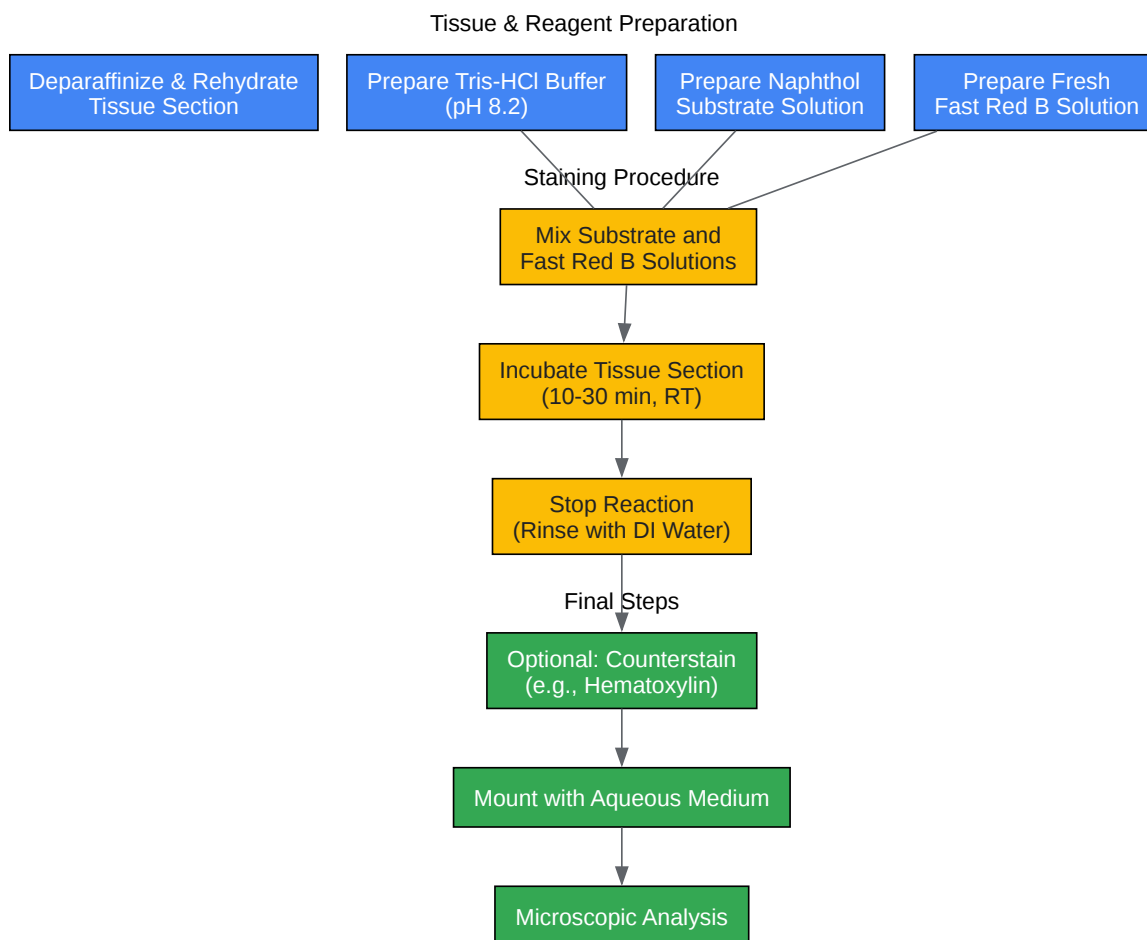
- Possible Cause 1: Inactive Enzyme. In enzyme histochemistry, the target enzyme (e.g., alkaline phosphatase) may be inactive.
  - Solution: Ensure proper tissue fixation and processing to preserve enzyme activity. Avoid using buffers containing enzyme inhibitors, such as phosphate buffers for alkaline phosphatase detection.[2]
- Possible Cause 2: Incorrect pH. The pH of the reaction buffer may not be optimal for the enzyme or the coupling reaction.
  - Solution: Verify the pH of all buffers and solutions. Alkaline phosphatase, for example, has optimal activity at a basic pH (pH 8–10).
- Possible Cause 3: Degraded Reagents. The **Fast Red B salt** or the naphthol substrate may have degraded.
  - Solution: Prepare fresh solutions from high-quality stock powders immediately before use. [2]

Problem: The final stain shows diffuse color or crystalline precipitates.

- Possible Cause 1: Product Solubility. The colored precipitate has dissolved and diffused away from the site of enzyme activity.
  - Solution: Ensure an aqueous mounting medium is used.[\[2\]](#) Avoid any steps involving alcohol or xylene after the color development.
- Possible Cause 2: Incomplete Dissolution. The salt was not fully dissolved, leading to undissolved particles appearing as crystals.
  - Solution: Ensure the salt is completely dissolved before applying it to the tissue. Filtering the solution may be necessary. For some applications, ensuring no insoluble parts are left is critical to avoid a "specky" or crystallized result.[\[9\]](#)

## Troubleshooting Workflow





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